molecular formula C5H6N2O2 B13575167 3-Cyano-3-azetidinecarboxylic acid

3-Cyano-3-azetidinecarboxylic acid

Cat. No.: B13575167
M. Wt: 126.11 g/mol
InChI Key: UXYXRPVBONLRAD-UHFFFAOYSA-N
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Description

3-Cyano-3-azetidinecarboxylic acid is a heterocyclic compound featuring a four-membered azetidine ring with a cyano group and a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-3-azetidinecarboxylic acid typically involves the cyclization of suitable precursors. One common method involves the reaction of ethyl cyanoacetate with azetidine derivatives under acidic conditions . Another approach includes the use of azetidine-2-carbonitriles, which undergo hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-3-azetidinecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the cyano group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium azide and potassium cyanide are employed for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted azetidinecarboxylic acids.

Mechanism of Action

The mechanism of action of 3-Cyano-3-azetidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on target molecules . This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyano-3-azetidinecarboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the azetidine ring

Properties

Molecular Formula

C5H6N2O2

Molecular Weight

126.11 g/mol

IUPAC Name

3-cyanoazetidine-3-carboxylic acid

InChI

InChI=1S/C5H6N2O2/c6-1-5(4(8)9)2-7-3-5/h7H,2-3H2,(H,8,9)

InChI Key

UXYXRPVBONLRAD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C#N)C(=O)O

Origin of Product

United States

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